molecular formula C16H13NO5 B2585810 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid CAS No. 860787-21-9

2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid

Cat. No.: B2585810
CAS No.: 860787-21-9
M. Wt: 299.282
InChI Key: FJGUUPQXRZGZTC-UHFFFAOYSA-N
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Description

2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid is a synthetic organic compound characterized by a benzodioxole moiety linked to a phenylacetic acid backbone via an aminocarbonyl bridge. This compound’s structural complexity suggests possible applications in pharmaceutical research, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding functionalities are critical .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(19)7-10-2-1-3-11(6-10)16(20)17-12-4-5-13-14(8-12)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGUUPQXRZGZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Amide Bond Formation: The benzodioxole derivative is then reacted with 3-aminobenzoic acid to form the amide bond. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetic Acid Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The acetic acid group (-COOH) enables classical carboxylic acid reactions:

Reaction TypeConditionsProductsNotes
Esterification Alcohol + acid catalyst (e.g., H₂SO₄)Corresponding ester (R-COOR')Common with primary alcohols; reversible reaction .
Amidation Amine + coupling agent (e.g., DCC)Amide derivativesRequires activation of the carboxylic acid .
Reduction LiAlH₄ or BH₃Primary alcohol (-CH₂OH)Selective reduction of -COOH to -CH₂OH .

Amide Group Reactivity

The carbamoyl group (-CONH-) adjacent to the phenyl ring participates in:

Reaction TypeConditionsProducts
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)Carboxylic acid + amine (1,3-benzodioxol-5-amine)
Nucleophilic Substitution Grignard reagents or organolithium compoundsKetone derivatives

Benzodioxole Reactivity

The 1,3-benzodioxole moiety exhibits unique reactivity:

Reaction TypeConditionsOutcome
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitro derivatives at positions 4 or 6
Ring-Opening Strong acids (e.g., HBr)Catechol derivatives

Comparative Reactivity Table

Key differences in reactivity compared to structurally similar compounds:

CompoundFunctional GroupsReactivity Differences
2-{4-Methylphenyl}-2-(1,3-benzodioxol-5-yl)acetic acid Methyl-substituted phenyl, -COOHEnhanced steric hindrance reduces esterification rates
4-(1,3-Benzodioxol-5-yloxy)aniline Ether linkage, -NH₂Greater nucleophilicity at amine vs. carbamoyl group

Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming polycyclic aromatic byproducts .

  • Photoreactivity : Benzodioxole absorbs UV light, leading to potential dimerization under prolonged exposure .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) . Its structural similarity to known cyclooxygenase (COX) inhibitors suggests that it may effectively inhibit COX enzymes, which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced production of prostaglandins, mediators of inflammation, thereby alleviating pain and inflammation in various conditions.

Case Study: COX Inhibition

Research has indicated that compounds similar to 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid exhibit significant COX inhibitory activity. For instance, studies have shown that certain benzodioxole derivatives can effectively inhibit COX-1 and COX-2 enzymes, leading to anti-inflammatory effects in animal models of arthritis . These findings support the potential use of this compound in developing new anti-inflammatory medications.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it an attractive intermediate in pharmaceutical development.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol and formaldehyde.
  • Amide Bond Formation : Reaction with 3-aminobenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Acetic Acid Addition : Finalizing the structure through acetic acid incorporation.

These synthetic pathways allow researchers to modify the compound further for specific applications or enhance its biological activity .

Biological Studies

The compound is also utilized in biological studies focusing on enzyme inhibition and interaction with biological systems. Its interaction with COX enzymes provides insights into its potential therapeutic roles.

Safety and Hazards

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been classified with a warning signal. Safety data sheets recommend handling it with care due to potential health hazards associated with exposure .

Mechanism of Action

The mechanism of action of 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes. The benzodioxole moiety interacts with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique features include the benzodioxol-5-ylamino carbonyl group and the acetic acid chain. Below is a comparative analysis with structurally related compounds:

alfa-Oxo-1,3-Benzodioxole-5-Acetic Acid
  • Structure : Benzodioxole ring with an oxo group and acetic acid (2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid).
  • Key Differences: Replaces the aminocarbonylphenyl group with a ketone (oxo) at the benzodioxole position.
  • However, the absence of the aminocarbonyl bridge may reduce hydrogen-bonding capacity compared to the target compound .
(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic Acid
  • Structure : Pyrrolidinyl carbonyl group attached to a biphenyl-acetic acid framework.
  • Key Differences: Substitutes the benzodioxolylamino group with a pyrrolidine ring.
  • Implications : The pyrrolidinyl group introduces basicity and increased lipophilicity, which may affect membrane permeability but reduce metabolic stability compared to the benzodioxole moiety .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: Phenylpropanoid with 3,4-dihydroxy and acrylic acid groups.
  • Key Differences: Lacks the benzodioxole and aminocarbonyl groups but shares a carboxylic acid functionality.
  • Implications : The dihydroxy groups confer strong antioxidant activity, whereas the benzodioxole in the target compound may offer improved stability against oxidative degradation .
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
  • Structure : Diphenyl-substituted hydroxyacetic acid.
  • Key Differences: Replaces the benzodioxole and aminocarbonyl groups with two phenyl rings and a hydroxyl group.

Physicochemical and Pharmacological Properties

A comparative table of key properties is provided below:

Compound Name Molecular Weight Functional Groups Key Properties Potential Applications
2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid Not reported Benzodioxole, aminocarbonyl, acetic acid High metabolic stability, moderate acidity Enzyme inhibition, CNS drug candidates
alfa-Oxo-1,3-Benzodioxole-5-Acetic Acid 234.21 Benzodioxole, oxo, acetic acid Electrophilic, reactive Antioxidant precursors, intermediates
(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid Not reported Pyrrolidinyl carbonyl, acetic acid Lipophilic, basic Membrane-targeted therapies
Caffeic Acid 180.16 3,4-Dihydroxy, acrylic acid Antioxidant, hydrophilic Dietary supplements, cosmetics
2-Hydroxy-2,2-diphenylacetic Acid 242.23 Diphenyl, hydroxyl, acetic acid Lipophilic, bulky Anticholinergic agents, synthesis
Key Findings :

Metabolic Stability : The benzodioxole group in the target compound and alfa-Oxo-1,3-Benzodioxole-5-Acetic Acid may confer resistance to oxidative metabolism compared to caffeic acid’s dihydroxy groups .

Solubility : The acetic acid moiety in all compounds enhances aqueous solubility, but bulky substituents (e.g., diphenyl groups in benzilic acid) reduce it .

Bioactivity: The aminocarbonyl group in the target compound could facilitate interactions with enzymes or receptors via hydrogen bonding, a feature absent in pyrrolidinyl or diphenyl analogs .

Research and Development Status

  • Discontinued Compounds : The pyrrolidinyl derivative () and thiophene-containing analog are marked as discontinued, suggesting challenges in synthesis, efficacy, or toxicity .
  • Synthetic Precursors : Both the target compound and alfa-Oxo-1,3-Benzodioxole-5-Acetic Acid may serve as intermediates for bioactive molecules, leveraging their benzodioxole cores .

Biological Activity

Chemical Structure and Properties

2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid, also known by its IUPAC name, is a compound characterized by the presence of a benzodioxole moiety linked to a phenyl acetic acid structure. Its molecular formula is C16H13NO5C_{16}H_{13}NO_{5} with a CAS number of 811841-53-9. The compound exhibits a solid physical form and has a purity of 97% .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation and cognitive function.

Inhibitory Activity against MAO

Recent research has demonstrated that derivatives of benzodioxole, including this compound, exhibit significant inhibitory effects on MAO-A and MAO-B enzymes. In particular, studies have reported IC50 values indicating the concentration required to inhibit 50% of enzyme activity:

CompoundEnzyme TargetIC50 (µM)
2aMAO-A0.342
2bMAO-A0.028
Compound IIcα-amylase0.68

These findings suggest that the compound may serve as a potential therapeutic agent for conditions such as depression and neurodegenerative diseases .

Case Studies

  • Antidiabetic Activity : In vivo studies have shown that certain benzodioxole derivatives can significantly reduce blood glucose levels in diabetic mice models. For instance, compound IIc reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after treatment, showcasing its potential as an antidiabetic agent .
  • Cytotoxicity Assessments : MTS assays have been employed to evaluate the cytotoxic effects of these compounds on various cancer and normal cell lines. Notably, compounds IIa and IIc exhibited potent anticancer activity while showing negligible cytotoxicity against normal cells (IC50 > 150 µM), indicating their safety profile for therapeutic applications .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of monoamine oxidase enzymes. Docking studies have provided insights into the binding interactions between the compound and the active sites of MAO enzymes, revealing strong interactions that contribute to its inhibitory activity .

Q & A

Basic: What are the recommended methods for synthesizing 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid with high purity?

Answer:
Synthesis optimization can be achieved using computational reaction design tools, such as quantum chemical calculations combined with experimental validation. For example, ICReDD employs reaction path search methods to predict intermediates and transition states, reducing trial-and-error approaches . Additionally, AI-powered synthesis planning (e.g., Template_relevance models) can identify feasible one-step routes by leveraging databases like Reaxys and Pistachio . Key steps include:

  • Coupling reactions : Utilize benzodioxol-5-ylamine with activated carbonyl derivatives under anhydrous conditions.
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound, as suggested by purity standards in similar phenylacetic acid derivatives .

Basic: How can researchers characterize the solubility and stability of this compound under various experimental conditions?

Answer:
Systematic solubility profiling should involve:

  • Solvent screening : Test polar (DMSO, methanol) and nonpolar solvents (ethyl acetate) using UV-Vis spectrophotometry to quantify solubility limits .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor hydrolysis of the benzodioxol and carbonyl groups .
  • pH dependence : Evaluate ionization behavior via potentiometric titration (e.g., SiriusT3 instrument) to determine pKa values, critical for formulation in biological assays .

Advanced: What computational strategies are employed to predict the reactivity of this compound in novel synthetic pathways?

Answer:
Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) can model the electrophilicity of the carbonyl group and nucleophilic attack sites on the benzodioxol ring . Key applications:

  • Transition state analysis : Identify energy barriers for amide bond formation or ring-opening reactions.
  • Solvent effects : Use COSMO-RS simulations to predict solvation free energies and optimize reaction media .
  • Machine learning : Train models on Reaxys data to predict regioselectivity in functionalization reactions .

Advanced: How can contradictions in reported reaction yields be resolved using factorial experimental design?

Answer:
A 2^k factorial design (e.g., temperature, catalyst loading, solvent ratio as factors) can isolate variables affecting yield discrepancies. For example:

  • Screening experiments : Vary Pd catalyst (0.5–2 mol%) and reaction time (12–24 hrs) to identify interactions via ANOVA .
  • Response surface methodology : Optimize conditions using central composite design, particularly for competing pathways (e.g., hydrolysis vs. coupling) .
  • Robustness testing : Replicate reactions under edge conditions (e.g., 5°C above/below optimal temp) to assess reproducibility .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

  • NMR : 1H/13C NMR (DMSO-d6) to confirm benzodioxol protons (δ 6.8–7.2 ppm) and acetic acid methylene (δ 3.6 ppm). Compare with PubChem data for 3,5-dimethylphenyl analogs .
  • FT-IR : Validate carbonyl stretches (amide C=O at ~1680 cm⁻¹, acetic acid COOH at ~1700 cm⁻¹) .
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]+ (calculated m/z 356.1264 for C17H14NO6) .

Advanced: How to design a study to explore the structure-activity relationship (SAR) of this compound using quantum chemical calculations?

Answer:

  • Descriptor generation : Calculate electronic parameters (HOMO/LUMO energies, Fukui indices) to correlate with bioactivity .
  • Docking studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina, focusing on the benzodioxol moiety’s π-π stacking potential .
  • Dynamic simulations : Run MD simulations (GROMACS) to assess binding stability in aqueous vs. lipid bilayer environments .

Basic: What are the critical safety considerations when handling this compound in the laboratory?

Answer:

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as boronic acid analogs (e.g., 2-benzyloxyphenylboronic acid) are PRTR-listed hazardous materials .
  • Waste disposal : Neutralize acetic acid residues with 10% NaOH before aqueous disposal .
  • Spill management : Absorb powders with vermiculite and store in sealed containers for incineration .

Advanced: What methodologies are used to optimize reaction conditions for introducing substituents on the benzodioxol ring?

Answer:

  • Directed ortho-metalation : Use LDA/THF at -78°C to deprotonate the benzodioxol ring, followed by electrophilic quenching (e.g., iodine or CF3TMS) .
  • Cross-coupling : Screen Buchwald-Hartwig conditions (Pd2(dba)3/XPhos) for amine functionalization, monitoring by LC-MS .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 mins at 150°C) for high-temperature steps while minimizing decomposition .

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